1-(4-Hydroxycyclohexyl)pyrrolidin-2-one
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(4-Hydroxycyclohexyl)pyrrolidin-2-one” is characterized by a pyrrolidin-2-one ring attached to a 4-hydroxycyclohexyl group . The InChI code for this compound is 1S/C10H17NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8-9,12H,1-7H2 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . .Scientific Research Applications
Synthesis of Derivatives for Medicinal Molecules
Pyrrolidin-2-ones, like 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one, are crucial in synthesizing various medicinal molecules. These compounds are structurally significant in many natural products and biologically active molecules. The ability to introduce diverse substituents into pyrrolidin-2-ones facilitates the creation of new medicinal compounds with enhanced biological activities. Research in this area includes synthesizing 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones and similar derivatives, which have promising implications in pharmacy (Rubtsova et al., 2020).
Role in Organic Synthesis and Chemical Properties
Pyrrolidin-2-one derivatives exhibit unique regio- and stereo-chemistry, as seen in the reaction of methyl (E)- and (Z)-β-styryl sulphone with pyrrolidin-1-yl-4-t-butylcyclohexene. This highlights their potential in organic synthesis, offering insights into their chemical properties and reactions (Fabrissin et al., 1980).
Application in Stereoselective Synthesis
The pyrrolidine enamine of cyclohexanone demonstrates high diastereoselectivity in synthesis. For instance, its addition to 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one results in a specific diastereoisomer of a bicyclic ketone, showcasing its utility in creating stereospecific compounds (Andrew et al., 2000).
Biological Activity and Pharmaceutical Application
Pyrrolidines, including this compound derivatives, are significant in medicine due to their biological effects. They can be used as dyes or agrochemical substances, highlighting their versatility in different industrial applications. The study of pyrrolidines' chemistry is crucial for advancing science, particularly in pharmaceuticals (Żmigrodzka et al., 2022).
Catalytic Applications in Asymmetric Synthesis
Chiral hydroxylated pyrrolidine derivatives have been used as catalysts for asymmetric additions, such as in the enantioselective addition of diethylzinc to aldehydes, showing up to 95% ee. This application underscores their importance in asymmetric synthesis, a critical area in organic chemistry and pharmaceutical production (Ikota & Inaba, 1996).
Safety and Hazards
The safety information available indicates that “1-(4-Hydroxycyclohexyl)pyrrolidin-2-one” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
1-(4-hydroxycyclohexyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8-9,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQONDVCJKOBDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895581-20-1 | |
Record name | 1-(4-hydroxycyclohexyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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